3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a heterocyclic compound that combines the structural features of thiophene, triazole, thiadiazole, and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach utilizes microwave-assisted synthesis, which has been shown to be efficient in producing various triazolo-thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological activities.
Industry: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazoles: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: Studied for their cytotoxic and antimicrobial activities.
Uniqueness
4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is unique due to its combination of multiple heterocyclic rings, which enhances its ability to interact with various biological targets
Properties
Molecular Formula |
C12H7N5S2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-pyridin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7N5S2/c1-4-13-5-2-8(1)10-14-15-12-17(10)16-11(19-12)9-3-6-18-7-9/h1-7H |
InChI Key |
HCUPARPOUGILGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C3N2N=C(S3)C4=CSC=C4 |
Origin of Product |
United States |
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